molecular formula C11H14ClFO B13621114 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13621114
M. Wt: 216.68 g/mol
InChI Key: FPCOHGZPLOXSCF-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a dimethyl group on the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The Grignard reagent is prepared by reacting 2-chloro-4-fluorobenzyl chloride with magnesium in dry ether. The resulting Grignard reagent is then reacted with 2,2-dimethylpropanal to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a dimethyl group on the propanol chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14ClFO/c1-11(2,7-14)6-8-3-4-9(13)5-10(8)12/h3-5,14H,6-7H2,1-2H3

InChI Key

FPCOHGZPLOXSCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)Cl)CO

Origin of Product

United States

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